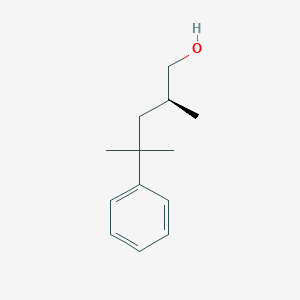

![molecular formula C14H24ClNO2 B2632256 4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride CAS No. 108444-97-9](/img/structure/B2632256.png)

4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

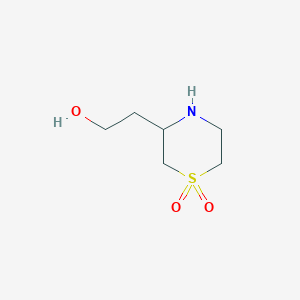

“4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride” is a chemical compound with the CAS Number: 108444-97-9 . It has a molecular weight of 273.8 . The IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-2-ethylbutan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO2.ClH/c1-5-14(6-2,10-15)11-7-8-12(16-3)13(9-11)17-4;/h7-9H,5-6,10,15H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Complex Compounds : The compound has been used in the synthesis of complex organic compounds. For instance, reactions involving pentane-2,4-dione and 3-chloro-1,2-benzisothiazole demonstrate the compound's role in forming diverse derivatives, such as 2-acetyl-3-aminobenzo[b]thiophen (Carrington, Clarke, & Scrowston, 1971).

Characterization of Novel Anions : It has been instrumental in the synthesis and characterization of novel anions. For example, the synthesis of stable 3,5-Dimethyl-4-hydroxy phenyl-pentazole from derivatives of this compound showcases its utility in creating new chemical entities with potential applications (Xu Bing-tao et al., 2017).

Mannich Reaction Applications : The compound is used in Mannich reactions, which are crucial for introducing aminomethyl groups into molecules. This is evident in the synthesis of 1-alkyl-2-[3-dimethylaminopropionyl]-4,5-dimethoxybenzenes, demonstrating the compound's versatility in organic synthesis (Daukshas et al., 2005).

Chemical Insertion Reactions : It is utilized in chemical insertion reactions, such as the formal insertion of dimethoxycarbene into the acidic C-H bond of ketones, revealing its potential in creating varied chemical structures (Couture, Pole, & Warkentin, 1997).

Synthesis of New Chemical Entities

Synthesis of Quinones : The compound aids in the synthesis of new classes of quinones, like 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, broadening the scope of chemical compounds available for various applications (Jacobs et al., 2008).

Schiff Base Formation : It plays a role in the formation of Schiff bases, contributing to the creation of compounds with unique molecular structures, as seen in the formation of unsymmetrical Schiff bases from 3,4-diaminopyridine (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-ethylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.ClH/c1-5-14(6-2,10-15)11-7-8-12(16-3)13(9-11)17-4;/h7-9H,5-6,10,15H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXWCZWHCLNVEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CN)C1=CC(=C(C=C1)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

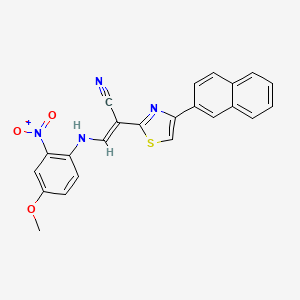

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2632176.png)

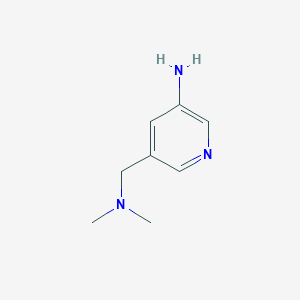

![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2632177.png)

![5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2632179.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2632180.png)

![5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2632182.png)

![8-fluoro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2632184.png)